molecular formula C9H6F3NO4 B14845050 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid

6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B14845050
M. Wt: 249.14 g/mol
InChI Key: FSGHMFUZUXWYEI-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification or transesterification reactions using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

    6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.

    4-(Trifluoromethyl)pyridine-2-carboxylic acid: The position of the trifluoromethyl group affects its reactivity and applications.

Uniqueness: 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of the methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its utility in various applications.

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

6-methoxycarbonyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3NO4/c1-17-8(16)6-3-4(9(10,11)12)2-5(13-6)7(14)15/h2-3H,1H3,(H,14,15)

InChI Key

FSGHMFUZUXWYEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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